molecular formula C25H22ClN5O2S B2548085 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-59-5

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2548085
CAS No.: 893788-59-5
M. Wt: 491.99
InChI Key: GLYMHEVPVDPTBC-UHFFFAOYSA-N
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Description

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative with a unique substitution pattern. Its core structure comprises a fused triazole and quinazoline system, with critical functional groups at positions 3, 5, and 7:

  • Position 3: A 3,4-dimethylbenzenesulfonyl group, contributing to steric bulk and modulating solubility via sulfonyl polarity.
  • Position 5: An N-(3,5-dimethylphenyl)amine, introducing aromatic π-stacking capabilities and hydrophobic interactions.

Properties

IUPAC Name

7-chloro-N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-9-15(2)11-19(10-14)27-23-21-13-18(26)6-8-22(21)31-24(28-23)25(29-30-31)34(32,33)20-7-5-16(3)17(4)12-20/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMHEVPVDPTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    N-Arylation: The final step involves the N-arylation of the triazoloquinazoline core with 3,5-dimethylphenylamine using a coupling reagent like palladium acetate and a phosphine ligand.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Triazoloquinazoline Derivatives

Compound Name Substituents Key Structural Differences Molecular Weight (MS Data)
Target Compound 7-Cl, 3-(3,4-dimethylbenzenesulfonyl), N-(3,5-dimethylphenyl) Benchmark for comparison Not explicitly reported
7a () 8-CH₃, 2-SCH₃ Lacks sulfonyl group; simpler substituents 232
9f () 5-Cl, 8-CH₃, 2-SCH₃ Chlorine at position 5 vs. 7 in target 264
11b () Hydrazine-linked benzylidene at N5 Extended hydrazine moiety 348
Compound 7-Cl, 3-phenylsulfonyl, N-(4-isopropylphenyl) Phenylsulfonyl vs. 3,4-dimethylbenzenesulfonyl 893787-13-8 (RN)
Compound 3-(2,5-dimethylbenzenesulfonyl), N-(4-methylbenzyl) 2,5-dimethyl vs. 3,4-dimethyl on sulfonyl 866807-85-4 (RN)

Key Observations :

  • The 3,4-dimethylbenzenesulfonyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to simpler sulfonyl or SCH₃ groups .
  • Chlorine positioning (5 vs. 7) significantly alters electronic distribution, as seen in 9f (), which lacks the 7-Cl present in the target compound .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Spectral Data

Compound Name ¹H-NMR Shifts (DMSO-d₆) IR Peaks (cm⁻¹) Biological Activity (Reported/Inferred)
Target Compound Not explicitly reported Not available Hypothesized kinase inhibition (based on sulfonyl group)
7a () δ 2.83 (CH₃), 3.50 (SCH₃), 7.28–7.82 (Ar-H) 3,167 (NH) Antimicrobial screening pending
9f () δ 3.12 (CH₃), 3.72 (SCH₃), 7.34–8.15 (Ar-H) Not reported Moderate cytotoxicity in preliminary assays
11b () δ 11.83 (NH), 7.45–8.05 (Ar-H) Not reported Hydrazine derivatives show antitubercular potential
Compound Not reported Not available Likely improved solubility vs. target (isopropylphenyl group)

Key Findings :

  • Sulfonyl vs. SCH₃ Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound may improve metabolic stability compared to methylsulfanyl (SCH₃) derivatives like 7a and 9f, which are prone to oxidative degradation .
  • Aromatic Substitutents : The 3,5-dimethylphenyl group on the target’s N5 amine likely enhances lipophilicity and membrane permeability compared to smaller alkyl or benzyl groups in analogs like 11b .

Biological Activity

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Synthesis

The compound was synthesized through a multi-step process involving the coupling of various intermediates. The key steps included:

  • Formation of Sulfonamides : The reaction of 4-nitrobenzenesulfonyl chloride with substituted anilines in the presence of pyridine.
  • Hydrogenation : Palladium-catalyzed hydrogenation of sulfonamides to yield corresponding amines.
  • Final Coupling : The final product was obtained by coupling these amines with specific aldehydes and 2,3-dihydrofuran using Lewis acid catalysts like scandium triflate in acetonitrile.

Biological Evaluation

The biological activity of the synthesized compound was evaluated primarily for its anticancer properties. Studies have shown that it acts as a dual inhibitor of MDM2 and XIAP, two proteins that play crucial roles in cancer cell survival and proliferation.

Anticancer Activity

The compound demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several lines:

Cell LineIC50 (μM)
A3753.2
MDA-MB-2311.1
22Rv11.1

These results indicate that the compound exhibits potent activity against melanoma (A375) and breast cancer (MDA-MB-231) cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Anti-apoptotic Proteins : By targeting MDM2, which inhibits p53 (a tumor suppressor), the compound can restore p53 function leading to apoptosis in cancer cells.
  • XIAP Inhibition : XIAP is known to inhibit caspases; thus, its inhibition can promote apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

  • MDM2/XIAP Dual Inhibitors : Research has indicated that dual inhibition strategies can lead to enhanced apoptosis in cancer cells resistant to single-agent therapies.
  • Combination Therapies : The use of this compound in combination with other chemotherapeutic agents has shown improved efficacy in tumor reduction in animal models.

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